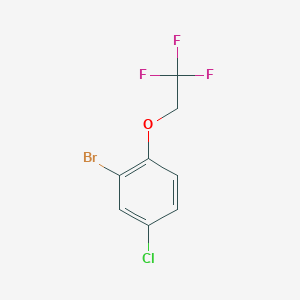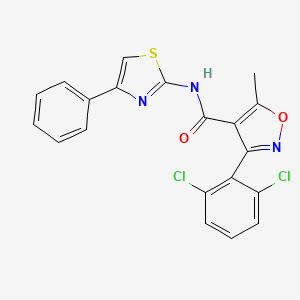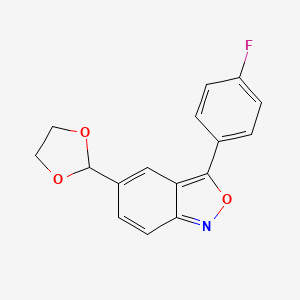
2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene
Übersicht
Beschreibung
2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene, also known as BCF, is a chemical compound that is widely used in scientific research applications. With its unique combination of bromine, chlorine, and trifluoroethoxy groups, BCF has the potential to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Regioselective Metalation and Synthesis
One study demonstrates the regioselective metalation of halobenzotrifluorides, including compounds structurally related to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene. This process involves deprotonation adjacent to halogen substituents, offering a pathway to synthesize various derivatives through selective functionalization. Such methodologies are crucial for creating complex molecules for further research in organic chemistry and materials science (Mongin, Desponds, & Schlosser, 1996).
Unique Coupling Reactions
Another study highlights a unique sodium dithionite-initiated coupling reaction involving a compound with similar functional groups to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene. This reaction yielded a novel compound with potential applications in materials science and organic synthesis, showcasing the versatility of such halogenated trifluoroethoxy compounds in facilitating novel chemical transformations (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Aryne Intermediates and Naphthalene Synthesis
Research into the generation of aryne intermediates from halogenated trifluoroethoxy compounds, akin to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene, has opened new avenues for synthesizing naphthalene derivatives. These intermediates are valuable in organic synthesis, particularly in constructing polycyclic aromatic compounds with potential applications in pharmaceuticals and organic electronics (Schlosser & Castagnetti, 2001).
Structural and Crystallographic Studies
The crystal structure and stereochemistry of compounds similar to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene have been elucidated, providing insights into their molecular conformation and potential interactions in the solid state. Such studies are foundational for understanding the material properties and reactivity of these compounds, with implications for their use in crystal engineering and design (Jotani, Lee, Lo, & Tiekink, 2019).
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDZBDSLFJXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3037085.png)

![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)
![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)
![1-benzyl-3-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037092.png)
![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)
![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)
![benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate](/img/structure/B3037098.png)
![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)
![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037104.png)
![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)